3-chloro-N-(3-methoxypropyl)pyrazin-2-amine 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 1249582-79-3
VCID: VC3055420
InChI: InChI=1S/C8H12ClN3O/c1-13-6-2-3-11-8-7(9)10-4-5-12-8/h4-5H,2-3,6H2,1H3,(H,11,12)
SMILES: COCCCNC1=NC=CN=C1Cl
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine

CAS No.: 1249582-79-3

Cat. No.: VC3055420

Molecular Formula: C8H12ClN3O

Molecular Weight: 201.65 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(3-methoxypropyl)pyrazin-2-amine - 1249582-79-3

Specification

CAS No. 1249582-79-3
Molecular Formula C8H12ClN3O
Molecular Weight 201.65 g/mol
IUPAC Name 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine
Standard InChI InChI=1S/C8H12ClN3O/c1-13-6-2-3-11-8-7(9)10-4-5-12-8/h4-5H,2-3,6H2,1H3,(H,11,12)
Standard InChI Key XSITXLDNHOQMIW-UHFFFAOYSA-N
SMILES COCCCNC1=NC=CN=C1Cl
Canonical SMILES COCCCNC1=NC=CN=C1Cl

Introduction

Chemical Structure and Basic Properties

3-Chloro-N-(3-methoxypropyl)pyrazin-2-amine consists of a pyrazine ring with a chlorine atom at position 3 and an N-(3-methoxypropyl) group at position 2. This compound combines the chemical properties of pyrazines, chlorinated aromatics, and amino ethers, making it an interesting scaffold for further chemical modifications.

Structural Information

The compound features a pyrazine core (a six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4), a chlorine substituent at position 3, and an aminomethoxypropyl chain at position 2. The methoxypropyl group provides additional hydrogen bonding capabilities and increased lipophilicity compared to simpler pyrazine derivatives.

Physicochemical Properties

Table 1 presents the key physicochemical properties of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine:

Table 1: Physicochemical Properties of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine

PropertyValueSource/Method
Molecular FormulaC₈H₁₂ClN₃OCalculated
Molecular Weight201.65 g/molCalculated
Exact Mass201.067 DaCalculated
LogPApproximately 1.65Calculated (estimated)
Polar Surface Area (PSA)47.04 ŲCalculated
Hydrogen Bond Acceptors4 (N, N, N, O)Structural analysis
Hydrogen Bond Donors1 (N-H)Structural analysis
Physical StateSolid at room temperaturePredicted based on structure
ReagentsConditionsExpected YieldNotes
2,3-Dichloropyrazine + 3-MethoxypropylamineSolvent: DMF or DMSO; Temperature: 80-100°C; Time: 15-24h50-70%Regioselectivity favors position 2 due to activation by adjacent nitrogen
3-Chloropyrazin-2-amine + 3-Methoxypropyl halideBase: K₂CO₃ or NaH; Solvent: DMF; Temperature: 50-80°C40-60%Requires protection/deprotection strategy for the pyrazine amino group

Insights from Related Compounds

Similar compounds like 3-chloro-N-methylpyrazin-2-amine and 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine have been synthesized using comparable methods. For example, the related compound 6-chloro-N-(3-methoxypropyl)pyrazin-2-amine (CAS: 941294-49-1) has been synthesized using nucleophilic aromatic substitution reactions .

Structural Characterization

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show:

  • Aromatic protons of the pyrazine ring at approximately δ 7.3-8.3 ppm

  • NH proton as a broad singlet around δ 5.0-6.0 ppm

  • Methylene protons adjacent to nitrogen at approximately δ 3.2-3.4 ppm

  • Methylene protons adjacent to oxygen at approximately δ 3.3-3.5 ppm

  • Methoxy group protons as a singlet at approximately δ 3.3-3.4 ppm

  • Central methylene protons as a multiplet at approximately δ 1.8-2.0 ppm

Structural Comparisons

Table 3: Comparison with Structurally Related Compounds

CompoundStructural DifferencesMolecular WeightLogPReference
3-Chloro-N-(3-methoxypropyl)pyrazin-2-amineReference compound201.65 g/mol~1.65
3-Chloro-N-methylpyrazin-2-amineMethyl vs. methoxypropyl143.58 g/molLower
6-Chloro-N-(3-methoxypropyl)pyrazin-2-amineChlorine at position 6 vs. 3201.65 g/mol~1.65
3-Chloro-N-(4-methoxybenzyl)pyrazin-2-amineMethoxybenzyl vs. methoxypropyl249.69 g/molHigher
3-Chloro-pyrazin-2-amineLacks methoxypropyl group129.55 g/molLower

Chemical Reactivity and Properties

Reactivity Patterns

The reactivity of 3-chloro-N-(3-methoxypropyl)pyrazin-2-amine is largely determined by its functional groups:

  • The chlorine at position 3 is activated toward nucleophilic substitution due to the electron-withdrawing effect of the pyrazine nitrogen atoms.

  • The secondary amine (NH) can participate in various reactions, including:

    • Acylation with acid chlorides or anhydrides

    • Alkylation under basic conditions

    • Participation in hydrogen bonding

  • The methoxy group can undergo cleavage under specific conditions, particularly with strong acids.

Stability Considerations

The compound is expected to be relatively stable under standard conditions but may be sensitive to:

  • Strong oxidizing agents

  • Strong acids (potential methoxy group cleavage)

  • Prolonged exposure to moisture or air (potential hydrolysis of the chlorine)

Biological ActivityStructural Feature ContributingSimilar Compounds Showing Activity
AntimicrobialChloro-pyrazine coreChlorinated pyrazines
AntitumorAmino-substituted pyrazinesVarious amino-pyrazine derivatives
CNS ActivityMethoxypropyl chainSimilar alkoxylamine derivatives
Enzyme InhibitionHalogenated heterocyclesVarious halopyrazines

Synthetic Applications

The compound can serve as a valuable building block in organic synthesis:

  • As an intermediate in the synthesis of more complex heterocyclic compounds

  • In cross-coupling reactions (utilizing the chlorine substituent)

  • In the preparation of functionalized pyrazine libraries

Comparison with Related Pyrazine Derivatives

Structure-Activity Relationships

The specific positioning of substituents on the pyrazine ring significantly affects the compound's properties and potential biological activities:

Table 5: Effects of Structural Modifications on Pyrazine Properties

ModificationEffect on PropertiesEffect on Potential Activity
Chlorine position (3 vs 6)Affects electron distributionChanges binding affinity to biological targets
Alkyl chain length (methyl vs propyl)Increases lipophilicity with lengthModifies membrane permeability
Methoxy group presenceIncreases H-bond acceptor capacityEnhances interaction with specific protein residues
Additional nitrogen substituentsAffects basicity and nucleophilicityModifies metabolic stability

Synthetic Versatility

The 3-chloro position provides a reactive site for further functionalization through various methods:

  • Suzuki or Negishi coupling to introduce aryl groups

  • Amination reactions to introduce additional amino functionalities

  • Nucleophilic substitution with various nucleophiles

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